molecular formula C20H22BrN3O B6501475 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1203335-40-3

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B6501475
CAS No.: 1203335-40-3
M. Wt: 400.3 g/mol
InChI Key: RSEAPDBJWONPIP-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that features a bromine atom, a dimethylamino group, and an indole moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Amidation: The brominated indole is reacted with 2-(dimethylamino)ethylamine to form the corresponding amide. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide exerts its effects depends on its interaction with biological targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The dimethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[2-(dimethylamino)-2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methyl group on the indole.

    N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the dimethylamino group in 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEAPDBJWONPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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